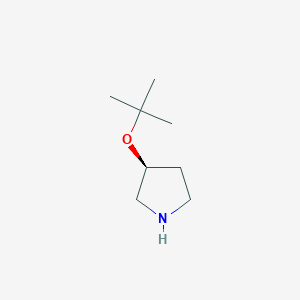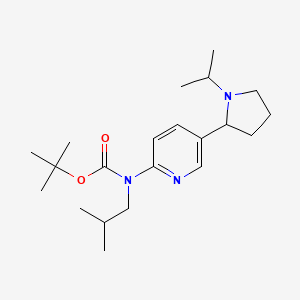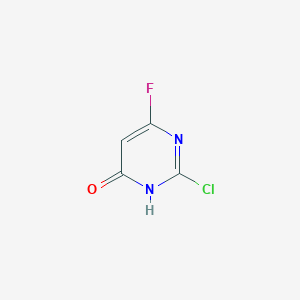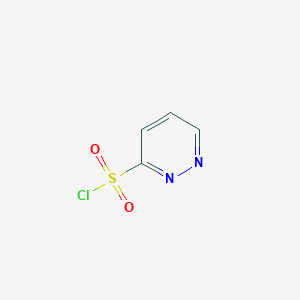
(3S)-3-(1,1-dimethylethoxy)Pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(1,1-Dimethylethoxy)Pyrrolidine: is a chemical compound with the molecular formula C8H17NO It is a pyrrolidine derivative, characterized by the presence of a 1,1-dimethylethoxy group attached to the third carbon of the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(1,1-dimethylethoxy)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base to facilitate the formation of the desired product. The process may involve heating the reaction mixture to a specific temperature to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反应分析
Types of Reactions: (3S)-3-(1,1-Dimethylethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (3S)-3-(1,1-dimethylethoxy)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural properties may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (3S)-3-(1,1-dimethylethoxy)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and mechanisms depend on the specific context in which the compound is used, such as its application in drug development or chemical synthesis.
相似化合物的比较
(3S)-3-(1,1-Dimethylethoxy)pyrrolidine: is similar to other pyrrolidine derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific structural configuration and the presence of the 1,1-dimethylethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI 键 |
KUXRXZFYHVZKAN-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)O[C@H]1CCNC1 |
规范 SMILES |
CC(C)(C)OC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)




![Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate](/img/structure/B15060096.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)
![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)

![N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15060111.png)

![tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15060132.png)

